molecular formula C13H12N2O2 B2550891 3-(Quinolin-2-yloxy)pyrrolidin-2-one CAS No. 2200697-07-8

3-(Quinolin-2-yloxy)pyrrolidin-2-one

Cat. No.: B2550891
CAS No.: 2200697-07-8
M. Wt: 228.251
InChI Key: FKZQZDDBWFNLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Quinolin-2-yloxy)pyrrolidin-2-one is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.251. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The derivative 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, closely related to 3-(quinolin-2-yloxy)pyrrolidin-2-one, has shown potent antitumor properties. Synthesized compounds exhibited significant cytotoxic activity against various human cancer cell lines while demonstrating minimal inhibitory effects on normal cells. This suggests potential clinical applications in cancer treatment, particularly for compounds like 2-(3-methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, which confirmed anticancer activity in both in vitro and in vivo models (Huang et al., 2013).

Aldosterone Synthase Inhibition

Pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, including structures analogous to this compound, have been identified as potent and selective inhibitors of aldosterone synthase (CYP11B2). This enzyme is a promising target for conditions such as hyperaldosteronism, congestive heart failure, and myocardial fibrosis. The study indicates that minor modifications in the heterocyclic portion of these compounds can significantly influence their selectivity and potency, offering a pathway to fine-tune therapeutic agents for cardiovascular diseases (Lucas et al., 2011).

Antiplasmodial and Antifungal Activities

Compounds with the pyrrolidin-1-ylquinoline structure, including those similar to this compound, have been synthesized and evaluated for biological activities. This research resulted in the discovery of novel functionalized aminoquinolines with moderate antiplasmodial activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. Additionally, some derivatives exhibited promising antifungal properties against specific fungal strains, suggesting their potential in developing new treatments for malaria and fungal infections (Vandekerckhove et al., 2015).

Synthetic Methodology

Advancements in synthetic methods for pyrroloquinoline derivatives, closely related to this compound, have been reported. These methodologies facilitate the efficient creation of biologically active pyrroloquinoline structures, offering a robust platform for the development of new therapeutic agents and research tools. Such synthetic approaches are crucial for exploring the full potential of pyrroloquinoline derivatives in various scientific and medical applications (Wang et al., 2013).

Properties

IUPAC Name

3-quinolin-2-yloxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13-11(7-8-14-13)17-12-6-5-9-3-1-2-4-10(9)15-12/h1-6,11H,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZQZDDBWFNLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1OC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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